molecular formula C25H28N2O6 B591603 (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid CAS No. 273222-06-3

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

Cat. No.: B591603
CAS No.: 273222-06-3
M. Wt: 452.507
InChI Key: FJEXPICLVWOJSE-VFNWGFHPSA-N
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Description

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) group and a tert-butoxycarbonyl (Boc) group, making it a valuable intermediate in peptide synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Protection of the amino group: The amino group of the pyrrolidine ring is protected using the tert-butoxycarbonyl (Boc) group under basic conditions.

    Introduction of the Fmoc group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to the carboxylic acid moiety using Fmoc chloride in the presence of a base such as triethylamine.

    Coupling reactions: The protected intermediates are then coupled using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Deprotection reactions: The Boc and Fmoc groups can be removed under acidic and basic conditions, respectively, to yield the free amino and carboxylic acid groups.

    Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

    Coupling reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal and piperidine for Fmoc removal.

    Coupling: DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

Major Products

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and peptide chains.

Scientific Research Applications

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid is widely used in:

    Peptide synthesis: As a protected amino acid derivative, it is crucial in the synthesis of peptides and proteins.

    Medicinal chemistry: It serves as an intermediate in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Biological research: The compound is used in the study of enzyme-substrate interactions and protein folding.

    Industrial applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid primarily involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxylic acid functionalities during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino and carboxylic acid groups can participate in peptide bond formation, facilitating the assembly of complex peptide structures.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-amino-2-carboxylic acid
  • (2S,4R)-1-(((tert-Butoxycarbonyl)amino)-4-((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carboxylic acid

Uniqueness

The uniqueness of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid lies in its dual protection groups, which provide versatility in synthetic applications. The combination of Fmoc and Boc groups allows for selective deprotection and functionalization, making it a valuable tool in the synthesis of complex peptides and other organic molecules.

Properties

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-15-12-21(22(28)29)27(13-15)24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJEXPICLVWOJSE-VFNWGFHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201112692
Record name 1-(9H-Fluoren-9-ylmethyl) (2S,4R)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylate
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Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273222-06-3
Record name 1-(9H-Fluoren-9-ylmethyl) (2S,4R)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(9H-Fluoren-9-ylmethyl) (2S,4R)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4R)-4-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
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